molecular formula C19H18N4O5S2 B10873058 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide

2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B10873058
M. Wt: 446.5 g/mol
InChI Key: WMZXNMYBUQPFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is a complex organic compound that features a thiadiazole ring, a dimethoxyphenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate oxidizing agent.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a dimethoxyphenyl halide reacts with the thiadiazole intermediate.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the thiadiazole intermediate with an acyl chloride derivative of the nitrophenyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, the use of catalysts and solvents can be optimized to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Substituted derivatives at the methoxy positions.

Scientific Research Applications

2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
  • 1-(3,4-DIMETHOXYPHENYL)-2-({5-[(4-METHOXYBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ETHANONE
  • 2,5-Dimethoxyphenethylamine hydrochloride

Uniqueness

The uniqueness of 2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N4O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

2-[[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C19H18N4O5S2/c1-11-4-5-13(23(25)26)8-16(11)20-17(24)10-29-19-22-21-18(30-19)12-6-14(27-2)9-15(7-12)28-3/h4-9H,10H2,1-3H3,(H,20,24)

InChI Key

WMZXNMYBUQPFQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(S2)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.